3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one is a chemical compound characterized by its unique oxadiazole ring structure. This compound is notable for its potential applications in medicinal chemistry and material science. The presence of a bromine atom and a methyl group in its structure contributes to its reactivity and biological activity, making it a subject of interest in various chemical research fields.
This compound can be synthesized through various chemical methods, often involving the reaction of specific starting materials that contain the necessary functional groups. Its synthesis is typically performed in laboratory settings using standard organic synthesis techniques.
3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. It is categorized under organic compounds with potential pharmacological properties.
The synthesis of 3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one can be achieved through several methods:
The synthesis typically requires control over reaction conditions such as temperature and pH to optimize yield and purity. The use of solvents like dichloromethane or ethanol may facilitate the reaction process. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of 3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one features:
The molecular formula is with a molecular weight of approximately 220.05 g/mol. The compound's structural representation can be visualized using software that provides 2D and 3D molecular modeling.
3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one can undergo various chemical reactions:
Reactions are typically monitored using thin-layer chromatography (TLC) to assess progress and purity. The choice of reagents and solvents is crucial for optimizing yields and minimizing by-products.
The mechanism of action for this compound primarily involves its ability to interact with biological targets through its reactive bromine atom and the electron-rich oxadiazole ring.
Studies on similar compounds suggest that oxadiazoles can exhibit antimicrobial or anticancer properties due to their ability to interfere with cellular processes.
Relevant data regarding these properties can be obtained from chemical databases or empirical studies.
3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one has several potential applications:
1,3,4-Oxadiazoles represent a privileged scaffold in heterocyclic chemistry due to their exceptional versatility and broad-spectrum bioactivity. These five-membered aromatic rings contain two nitrogen atoms and one oxygen atom, conferring significant electronic anisotropy and metabolic stability. In medicinal chemistry, 1,3,4-oxadiazoles serve as bioisosteres for carboxylic acids, esters, and carboxamides, enhancing membrane permeability and bioavailability in drug design [3] [6]. Notable therapeutic agents featuring this core include the antiretroviral drug Raltegravir® and the anticancer agent Zibotentan®, underscoring their clinical relevance [6].
Beyond pharmacology, 1,3,4-oxadiazoles exhibit remarkable synthetic utility in organic transformations. Their electron-deficient nature facilitates nucleophilic substitution reactions, while the ring system participates in cycloadditions and metal-catalyzed cross-coupling reactions. The 5-methyl-1,3,4-oxadiazol-2(3H)-one derivative (CAS: 3069-67-8), for instance, functions as a key intermediate in synthesizing pyrazinone-based insecticides [2]. This dual significance—therapeutic and synthetic—establishes 1,3,4-oxadiazoles as indispensable building blocks in modern chemical research.
Table 1: Bioactivities and Applications of 1,3,4-Oxadiazole Derivatives
Substituent Pattern | Biological Activity | Chemical Application |
---|---|---|
5-Alkyl-2-amino (e.g., 5-methyl) | Antimicrobial, Anticancer | Precursor for fused heterocycles |
2,5-Disubstituted aryl | Antiviral (e.g., Raltegravir®) | Fluorescent materials |
Bromoalkyl side chains (e.g., 3-(2-bromoethyl)) | Alkylating agents | Cross-coupling substrates |
The strategic incorporation of bromoethyl and methyl groups at the 3- and 5-positions of the 1,3,4-oxadiazole ring profoundly influences both reactivity and physicochemical properties. The bromoethyl moiety (–CH₂CH₂Br) serves as a flexible alkylating agent, enabling C–C and C–heteroatom bond formation through nucleophilic substitution (SN₂ reactions). This electrophilic side chain enhances molecular interactivity with biological nucleophiles (e.g., thiols in enzymes) and provides an anchor for constructing complex molecular architectures [1] [5].
Conversely, the 5-methyl group (–CH₃) exerts steric and electronic effects that stabilize the heterocyclic core. Its electron-donating character slightly increases the electron density at N4 and C5, modulating the ring’s susceptibility to electrophilic attack. Additionally, methyl substituents improve lipid solubility, as evidenced by the calculated logP value of –0.2 for 5-methyl-1,3,4-oxadiazol-2(3H)-one [2] [9]. The combined presence of these groups creates a push-pull dynamic: the electron-rich methyl group balances the electron-deficient bromoethyl arm, optimizing stability while retaining reactivity.
Table 2: Reactivity Profiles of Key Substituents in 1,3,4-Oxadiazoles
Substituent | Electronic Effect | Key Reactions | Role in Molecular Design |
---|---|---|---|
3-(2-Bromoethyl) | Strong σ-electrophile | Nucleophilic substitution, Cycloalkylation | Introduces electrophilic sites for bioconjugation |
5-Methyl | Weak σ-donor | Electrophilic substitution, Oxidative functionalization | Enhances lipophilicity and metabolic stability |
2-Oxo (lactam) | π-Electron withdrawing | Ring-opening, Tautomerization | Imparts planarity and H-bonding capacity |
Brominated 1,3,4-oxadiazoles emerged as strategic intermediates in the late 20th century, driven by demands for functional diversity in agrochemical and pharmaceutical synthesis. Early routes to 3-(2-bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one (C₅H₇BrN₂O₂, CID: 125424946) relied on direct alkylation of 5-methyl-1,3,4-oxadiazol-2(3H)-one precursors with 1,2-dibromoethane [1] [2]. This method, however, faced limitations in regioselectivity and yield due to competing O- versus N-alkylation.
The 1990s witnessed advances in cyclodehydration techniques for oxadiazole synthesis. A pivotal development involved the preparation of 5-methyl derivatives from acetyl hydrazine and phosgene at low temperatures (–20 to 20°C), yielding the core structure with minimal byproducts [2]. Concurrently, methodologies evolved to incorporate bromoalkyl chains before ring closure, using α-bromoacyl hydrazides as precursors for oxidative cyclization with agents like iodine or hypervalent iodine compounds [6] [8].
Modern approaches emphasize atom economy and safety. Metal-free oxidative cyclizations using K₂CO₃/I₂ systems now enable efficient access to bromo-functionalized oxadiazoles from acylhydrazones, avoiding toxic reagents like phosgene [6] [8]. These innovations reflect a paradigm shift toward sustainable heterocyclic synthesis, positioning bromoethyl oxadiazoles as versatile linchpins for click chemistry, bioconjugation, and drug discovery.
Table 3: Evolution of Synthetic Methods for Bromoethyl Oxadiazoles
Era | Methodology | Key Reagents/Conditions | Advantages/Limitations |
---|---|---|---|
1980s–1990s | N-Alkylation of preformed oxadiazoles | 5-Methyl-oxadiazolone + 1,2-dibromoethane | Simple but low regioselectivity |
1990s–2000s | Cyclodehydration of α-bromoacyl hydrazides | POCl₃, SOCl₂, or polyphosphoric acid | High yield but corrosive reagents |
2010s–Present | Oxidative cyclization of hydrazones | I₂/K₂CO₃, Hypervalent iodine(III) | Metal-free, functional group tolerance |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: